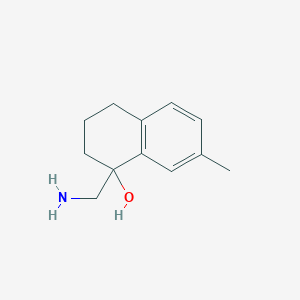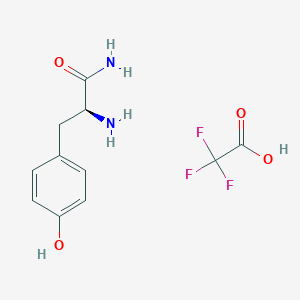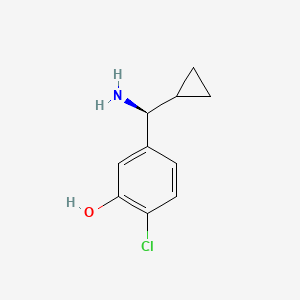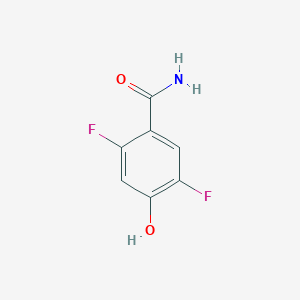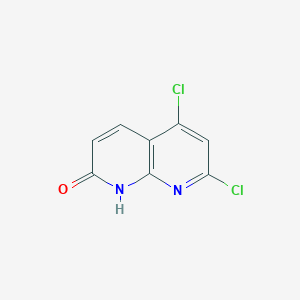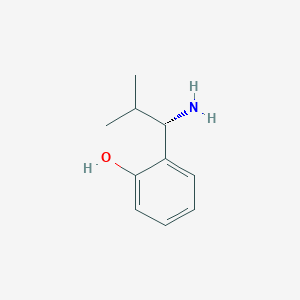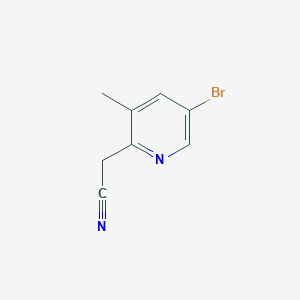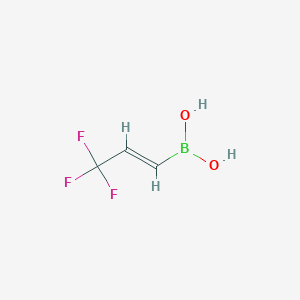
(3,3,3-Trifluoroprop-1-en-1-yl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3,3,3-Trifluoroprop-1-en-1-yl)boronic acid is an organoboron compound with the molecular formula C3H4BF3O2. This compound is characterized by the presence of a trifluoropropenyl group attached to a boronic acid moiety. It is a valuable reagent in organic synthesis, particularly in the field of cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is widely used for forming carbon-carbon bonds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (3,3,3-Trifluoroprop-1-en-1-yl)boronic acid typically involves the reaction of trifluoropropene with a boronic acid derivative. One common method is the hydroboration of trifluoropropene followed by oxidation to yield the desired boronic acid. The reaction conditions often include the use of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like tetrahydrofuran (THF).
Industrial Production Methods: Industrial production of this compound may involve large-scale hydroboration processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of advanced catalytic systems and optimized reaction conditions can enhance yield and purity, making the compound suitable for various applications in pharmaceuticals and materials science.
Analyse Des Réactions Chimiques
Types of Reactions: (3,3,3-Trifluoroprop-1-en-1-yl)boronic acid undergoes several types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid to boranes.
Substitution: The trifluoropropenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or sodium perborate in the presence of a base.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products:
Oxidation: Boronic esters or borates.
Reduction: Boranes.
Substitution: Substituted trifluoropropenyl derivatives.
Applications De Recherche Scientifique
(3,3,3-Trifluoroprop-1-en-1-yl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds, essential in the synthesis of complex organic molecules.
Biology: Utilized in the development of boron-containing drugs and as a tool for studying enzyme mechanisms.
Medicine: Investigated for its potential in developing new pharmaceuticals, particularly in cancer therapy due to its ability to inhibit specific enzymes.
Industry: Employed in the production of advanced materials, including polymers and electronic components, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of (3,3,3-Trifluoroprop-1-en-1-yl)boronic acid involves its ability to form reversible covalent bonds with various biological molecules. The boronic acid group can interact with diols, amines, and other nucleophiles, making it a versatile tool in biochemical studies. In the context of enzyme inhibition, the compound can bind to active site serines, blocking the enzyme’s activity and leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
- Phenylboronic acid
- 3-Quinolineboronic acid
- 2-Thienylboronic acid
Comparison: (3,3,3-Trifluoroprop-1-en-1-yl)boronic acid is unique due to the presence of the trifluoropropenyl group, which imparts distinct electronic properties compared to other boronic acids. This makes it particularly useful in reactions requiring high reactivity and selectivity. Its trifluorinated structure also enhances its stability and resistance to metabolic degradation, making it a valuable compound in pharmaceutical research.
Propriétés
Formule moléculaire |
C3H4BF3O2 |
|---|---|
Poids moléculaire |
139.87 g/mol |
Nom IUPAC |
[(E)-3,3,3-trifluoroprop-1-enyl]boronic acid |
InChI |
InChI=1S/C3H4BF3O2/c5-3(6,7)1-2-4(8)9/h1-2,8-9H/b2-1+ |
Clé InChI |
SPGWQFBFNOTKDE-OWOJBTEDSA-N |
SMILES isomérique |
B(/C=C/C(F)(F)F)(O)O |
SMILES canonique |
B(C=CC(F)(F)F)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B12963874.png)



